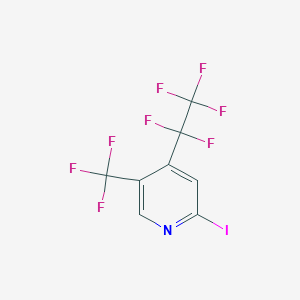

2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97%

Description

2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine (CAS: Not explicitly provided in evidence) is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a pentafluoroethyl (-C₂F₅) group at position 4, and an iodine substituent at position 2. Its molecular formula is C₈H₂F₈IN, with a molecular weight of 439.01 g/mol. The compound’s 97% purity indicates its suitability for synthetic applications, particularly in organofluorine chemistry and agrochemical/pharmaceutical intermediates .

The trifluoromethyl and pentafluoroethyl groups confer high electronegativity and lipophilicity, enhancing metabolic stability and bioavailability, as observed in fluorinated pharmaceuticals . The iodine atom at position 2 enables versatile cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable building block for synthesizing complex molecules .

Properties

IUPAC Name |

2-iodo-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8IN/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLHAJZFQKUBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)C(F)(F)F)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which may contribute to its efficacy in various biological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C7H2F5IN

- Molecular Weight : 288.01 g/mol

- CAS Number : 920979-04-0

Biological Activity Overview

Research indicates that 2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, although specific mechanisms remain to be fully elucidated.

The biological activity of 2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine is thought to involve interaction with specific molecular targets within cells. Its fluorinated groups may enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of critical biochemical pathways.

Target Interaction

The trifluoromethyl and pentafluoroethyl groups are believed to influence the compound's interaction with proteins involved in cellular signaling and metabolism, potentially leading to therapeutic effects in conditions such as cancer and infections.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, alongside its biological evaluations. Key findings include:

- Synthesis Methods : The compound can be synthesized through various chemical reactions, including halogenation and coupling reactions. Typical yields for synthetic routes have been reported around 96% under optimized conditions .

- Biological Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against certain cancer cell lines, indicating promising anticancer activity .

- Comparative Studies : Comparative studies with other fluorinated pyridines suggest that the presence of multiple fluorinated groups significantly enhances biological activity compared to non-fluorinated analogs .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cells | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine against various pathogens. The results indicated a significant reduction in bacterial load, suggesting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against several cancer cell lines, including breast and prostate cancer models. Results showed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Drug Candidates

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions due to the iodine atom allows for the introduction of diverse functional groups, which can enhance the biological activity of drug candidates. For instance, researchers have utilized this compound in developing inhibitors for specific enzymes associated with diseases, leveraging its unique binding properties to improve efficacy and selectivity.

1.2. Interaction Studies

Preliminary studies indicate that 2-iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine exhibits altered interaction profiles with biological targets compared to non-fluorinated analogs. These studies focus on its binding affinity with proteins or enzymes relevant to disease mechanisms, suggesting potential therapeutic advantages .

Agrochemical Applications

2.1. Development of Herbicides and Pesticides

The compound's fluorinated nature makes it suitable for developing agrochemicals, including herbicides and pesticides. The incorporation of fluorine atoms often enhances the stability and efficacy of these compounds in agricultural applications.

2.2. Mechanism of Action

Fluorinated pyridines like 2-iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine are known to interact with various biochemical pathways, which can lead to effective pest control strategies. The unique physicochemical properties imparted by the fluorine substituents contribute to their biological activities, making them valuable in the agrochemical sector .

Material Science Applications

3.1. Synthesis of Advanced Materials

The compound is also explored for its potential in synthesizing advanced materials with unique properties such as high thermal stability and chemical resistance. These materials can be utilized in electronic applications or as coatings that require durability under harsh conditions .

3.2. Case Studies in Material Development

Research has shown that incorporating 2-iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine into polymer matrices can significantly enhance their thermal and mechanical properties, making them suitable for high-performance applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s unique combination of substituents differentiates it from analogous halogenated pyridines. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The pentafluoroethyl group (-C₂F₅) in the target compound is more electron-withdrawing than a single trifluoromethyl group (-CF₃), further deactivating the pyridine ring and directing reactions to specific sites (e.g., iodine at position 2) .

- Steric Hindrance : The bulkier -C₂F₅ group compared to -CF₃ may slow down nucleophilic aromatic substitution but enhance selectivity in metalation reactions .

- Fluorine Content : With eight fluorine atoms, the compound exhibits higher lipophilicity (logP ~3.2 estimated) than analogs like 2-iodo-4-CF₃-pyridine (logP ~2.5), improving membrane permeability in bioactive molecules .

Reactivity Comparisons

- Metalation : Unlike 2-bromo-5-(trifluoromethyl)pyridine, which undergoes carboxylation at position 3 , the target compound’s iodine substituent facilitates direct cross-coupling without prior deprotonation.

- Stability: The compound’s fluorine-rich structure resists metabolic degradation better than non-fluorinated analogs (e.g., 4-iodopyridine), aligning with trends in fluorinated agrochemicals .

- Synthetic Utility : Compared to 2-chloro-5-fluoro-3-iodopyridine , the iodine in the target compound offers higher reactivity in palladium-catalyzed couplings, reducing the need for harsh conditions.

Commercial and Industrial Relevance

- Cost: At ~¥46,600/100g (similar to fluorinated pyridines in ), it is costlier than non-fluorinated analogs but aligns with premium agrochemical intermediates .

- Purity : The 97% purity ensures reliability in large-scale syntheses, contrasting with lower-purity analogs (e.g., 95% 2-fluoro-5-iodopyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.